![molecular formula C9H13N5 B1360911 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 862728-60-7](/img/structure/B1360911.png)
1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as 1-NM-PP1 , is a pyrazolopyrimidine compound. It serves as a tyrosine kinase inhibitor . The molecular formula is C20H21N5 , and its molecular weight is approximately 331.4 g/mol .
Chemical Reactions Analysis
1-NM-PP1 is an ATP-competitive inhibitor of the Src family of protein tyrosine kinases. It modulates kinase activity by binding to the ATP-binding site, thereby interfering with phosphorylation cascades and downstream signaling pathways .
Scientific Research Applications
Protein Kinase Inhibition
This compound is known to act as an inhibitor of protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. By inhibiting these enzymes, the compound can be used to study cell signaling pathways and has potential therapeutic applications in diseases where kinase activity is dysregulated .
Antitubercular Agents
Derivatives of pyrazolo[3,4-d]pyrimidin have been explored for their antitubercular properties. These compounds can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This application is crucial for developing new treatments against drug-resistant strains of tuberculosis .
Antitumor Activities
The structural framework of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a base for synthesizing derivatives with antitumor properties. These derivatives have been tested against various human cancer cell lines, showing the potential to serve as leads for new cancer therapies .
Biological Diversity in Medicinal Chemistry
Pyrazolo[3,4-d]pyrimidines have established a significant place in medicinal chemistry due to their diverse biological characteristics. They are used as inhibitors of cancer cell growth, antioxidants, and agents for treating various conditions such as diabetes, hypertension, and allergies .
Pharmacological Research
In pharmacological research, this compound’s derivatives are used to build, train, and validate predictive machine-learning models. These models can predict the pharmacodynamics, pharmacokinetics, and toxicological profiles of new drug candidates .
Anti-Inflammatory Diseases
Research has shown that pyrazole derivatives, including those related to 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, can be effective phosphodiesterase 4 (PDE4) inhibitors. These inhibitors have applications in treating anti-inflammatory diseases .
Mechanism of Action
Target of Action
The primary target of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the Calcium/calmodulin-dependent protein kinase type II subunit gamma . This enzyme plays a crucial role in various cellular processes, including the regulation of calcium transport, cell cycle progression, and synaptic plasticity.
properties
IUPAC Name |
1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-9(2,3)14-8-6(4-13-14)7(10)11-5-12-8/h4-5H,1-3H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJUWSKUVHLSQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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